Denbufylline
Overview
Description
Denbufylline is a hydrophobic drug evaluated for controlled release systems, particularly in buccal delivery. It is a xanthine derivative with specific properties affecting its synthesis and chemical behavior.
Synthesis Analysis
Denbufylline synthesis involves creating a hydrogel for its delivery. A physically cross-linked palmitoyl glycol chitosan hydrogel has been synthesized for this purpose, characterized by nuclear magnetic resonance (Lee Martin et al., 2003).
Molecular Structure Analysis
Denbufylline is a xanthine derivative, and its molecular structure includes selective inhibitory activity on the phosphodiesterase (PDE) 4 isoenzyme, which plays a vital role in various biological processes (K. Miyamoto et al., 1997).
Chemical Reactions and Properties
Denbufylline has been shown to inhibit cyclic nucleotide phosphodiesterase isoenzymes and has affinity for adenosine receptors and the adenosine re-uptake site, indicating its selective pharmacological actions (C. Nicholson et al., 1989).
Physical Properties Analysis
The physical properties of denbufylline, particularly regarding its delivery in a hydrogel form, involve aspects like hydration, erosion, and mucoadhesion, which are critical for its controlled release (Lee Martin et al., 2003).
Chemical Properties Analysis
The chemical properties of denbufylline, such as its interaction with cyclic nucleotide phosphodiesterase and adenosine receptors, play a significant role in its pharmacological effects. Its ability to selectively inhibit specific phosphodiesterase activities underlines its targeted action in various therapeutic applications (C. Nicholson et al., 1989).
Scientific Research Applications
Acetylcholine Turnover in the Brain : Denbufylline may facilitate acetylcholine turnover by enhancing endogenous acetylcholine (ACh) release via the increase of cAMP content in the brain. This suggests its potential use in improving brain function and neurotransmitter balance (Katsura, Hashimoto, & Kuriyama, 1991).
Inhibition of Lipid Peroxidation : It inhibits iron-stimulated lipid peroxidation in vitro and increases chemiluminescence production in vivo, indicating its potential as an antioxidant or in conditions related to oxidative stress (Barth et al., 1994).
Bone Loss Diseases : As an inhibitor of phosphodiesterase 4, denbufylline restores bone mass and may play a crucial role in bone turnover, suggesting its potential as a therapeutic drug for bone loss diseases like osteoporosis (Miyamoto et al., 1997).
Therapy for Multi-Infarct Dementia : It is being developed as an agent for the therapy of multi-infarct dementia, selectively inhibiting a particular low Km cyclic AMP phosphodiesterase, which could be useful in managing certain types of dementia (Nicholson, Jackman, & Wilke, 1989).
Cerebral Blood Flow and Oxygenation : Denbufylline improves cerebral blood flow, enhances tissue oxygenation, and normalizes extracellular pH in a rat model of focal cerebral ischemia, indicating its potential in managing cerebral ischemic conditions (Angersbach, 1991).
Neuronal Excitability in the Hippocampus : It enhances neuronal excitability in the guinea pig hippocampus in vitro by blocking a low Km, Ca2+/calmodulin-independent phosphodiesterase isozyme, which could have implications in neurological research (Sutor, Alzheimer, Ameri, & Bruggencate, 2004).
Effects on Blood Cell Aggregation and Deformability : Denbufylline reduces blood cell aggregation and increases blood cell deformability, affecting the filterability of blood cell suspensions. This could have implications in conditions related to blood flow and viscosity (Jukna & Nicholson, 1987).
Bronchorelaxation in Respiratory Conditions : It relaxes human and guinea-pig bronchus in vitro and in guinea-pigs in vivo, indicating potential use in respiratory conditions like asthma or COPD (Cortijo et al., 1993).
Drug Delivery Applications : Sustained buccal delivery of denbufylline using cross-linked palmitoyl glycol chitosan hydrogels is a potential application for the delivery of hydrophobic drugs, suggesting its use in drug delivery systems (Martin, Wilson, Koosha, & Uchegbu, 2003).
Pharmacokinetics in Elderly Subjects : The pharmacokinetics of denbufylline in elderly subjects were similar to that in young, healthy subjects, with higher plasma concentrations and longer half-lives of its metabolites, which is important for its use in elderly populations (Reim et al., 1991).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,3-dibutyl-7-(2-oxopropyl)purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3/c1-4-6-8-19-14-13(18(11-17-14)10-12(3)21)15(22)20(16(19)23)9-7-5-2/h11H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPRDDKCXVCFOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(=O)N(C1=O)CCCC)N(C=N2)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205687 | |
Record name | Denbufylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Denbufylline | |
CAS RN |
57076-71-8 | |
Record name | Denbufylline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57076-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Denbufylline [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057076718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Denbufylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Purine-2,6-dione, 1,3-dibutyl-3,7-dihydro-7-(2-oxopropyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DENBUFYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04B949KO6F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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